3-(4-Methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one
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Overview
Description
3-(4-Methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a chromen-4-one core structure, substituted with a 4-methoxyphenyl group at the 3-position and a 2-methylphenylmethoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, 2-methylphenol, and chromone derivatives.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with a suitable chromone derivative in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(4-methoxyphenyl)chromen-4-one.
Etherification: The intermediate is then subjected to an etherification reaction with 2-methylphenol in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents, such as bromine or chlorine, in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Alcohols, dihydro derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one involves its interaction with various molecular targets and pathways. The compound can:
Antioxidant Activity: Scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways, such as the p53 pathway and the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one: Similar structure with a hydroxyl group instead of a methoxy group at the 4-position.
3-(4-Methoxyphenyl)-7-[(2-chlorophenyl)methoxy]chromen-4-one: Similar structure with a chlorophenyl group instead of a methylphenyl group at the 7-position.
3-(4-Methoxyphenyl)-7-[(2-methylphenyl)ethoxy]chromen-4-one: Similar structure with an ethoxy group instead of a methoxy group at the 7-position.
Uniqueness
3-(4-Methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one is unique due to the specific combination of substituents on the chromen-4-one core structure. The presence of both the 4-methoxyphenyl and 2-methylphenylmethoxy groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various fields.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-5-3-4-6-18(16)14-27-20-11-12-21-23(13-20)28-15-22(24(21)25)17-7-9-19(26-2)10-8-17/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFHZRFOASBJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365110 |
Source
|
Record name | 3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4574-42-9 |
Source
|
Record name | 3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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